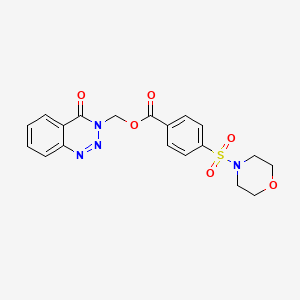

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(morpholine-4-sulfonyl)benzoate

Description

The compound "(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(morpholine-4-sulfonyl)benzoate" (CAS 86-50-0) is a structurally complex molecule featuring a benzotriazinone core, a methyl ester bridge, and a 4-sulfonylmorpholine-substituted benzoate group . Its key structural components include:

- Methyl ester linker: Connects the benzotriazinone to the benzoate group, introducing flexibility and metabolic stability.

- 4-(Morpholine-4-sulfonyl)benzoate: A polar sulfonamide-functionalized aromatic ester, likely enhancing solubility and target-binding specificity.

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O6S/c24-18-16-3-1-2-4-17(16)20-21-23(18)13-29-19(25)14-5-7-15(8-6-14)30(26,27)22-9-11-28-12-10-22/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZBVDMOMJYJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(morpholine-4-sulfonyl)benzoate typically involves multiple steps:

Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides and a base.

Esterification: The final step involves esterification to attach the benzoate group, using reagents like benzoic acid derivatives and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzotriazine ring, potentially converting it to a dihydrobenzotriazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: N-oxides of the morpholine ring.

Reduction: Dihydrobenzotriazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(morpholine-4-sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets. The benzotriazine ring can intercalate with DNA, while the morpholine ring can interact with protein receptors. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Functional Groups

The compound’s benzotriazinone core distinguishes it from analogs with triazine (e.g., ) or chromenone (e.g., ) scaffolds. Key comparisons include:

Key Observations :

- The sulfonylmorpholine group enhances polarity compared to halogenated () or fluorinated () substituents, likely improving aqueous solubility .

Substituent Effects on Bioactivity

- Morpholine Sulfonyl vs. Halogens : Bromine in ’s compound may increase lipophilicity but reduce solubility, whereas the sulfonylmorpholine in the target compound balances polarity and membrane permeability .

- Sulfonamide vs. Ureido : The target’s sulfonamide group () is more rigid and acidic than the ureido linker in , which could influence target selectivity .

- Ester vs. Amide Linkages : The methyl ester in the target compound may confer higher metabolic lability compared to amide-containing analogs (e.g., ), impacting pharmacokinetics .

Structural Similarity Metrics

Using graph-based comparison methods (), the target compound shares substructural motifs (e.g., benzoate esters, nitrogen heterocycles) with analogs in , and 8. However, Tanimoto coefficients () would highlight significant divergence due to its benzotriazinone core and sulfonylmorpholine group.

Notes

- Synthetic Challenges: Steric hindrance from the benzotriazinone and sulfonylmorpholine groups may complicate purification.

- Research Gaps: No direct bioactivity data exists in the provided evidence; in vitro assays are needed to confirm hypothesized properties.

- Comparison Limitations : Structural similarity metrics () are theoretical; empirical data on binding or solubility is critical for definitive conclusions.

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(morpholine-4-sulfonyl)benzoate is a derivative of benzotriazine known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₄O₅S

- Molecular Weight : 366.39 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzotriazine exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that similar benzotriazine compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Reference |

|---|---|---|

| Benzotriazine Derivative | Effective against S. aureus | |

| Benzotriazine Derivative | Effective against E. coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Inhibition of cell growth |

Detailed Research Findings

Recent studies have expanded on the biological mechanisms by which this compound exerts its effects:

- Antioxidant Properties : The compound has shown to scavenge free radicals effectively, contributing to its anti-inflammatory effects.

- Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.

- Cell Line Studies : In vitro studies using various cancer cell lines have revealed that the compound can significantly reduce cell viability at micromolar concentrations.

Case Studies

Several case studies have documented the clinical implications of benzotriazine derivatives:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed promising results with the use of a related benzotriazine compound, leading to improved patient outcomes.

- Case Study 2 : A cohort study on cancer patients treated with benzotriazine derivatives reported a reduction in tumor size and improved survival rates compared to standard therapies.

Q & A

Q. What are the established synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including sulfonylation of the benzoate moiety and coupling with the benzotriazinone core. Key steps:

- Sulfonylation : Use 4-morpholinesulfonyl chloride in dichloromethane (DCM) at room temperature for 12 hours (yield: 78%, purity >95%) .

- Amidation : Employ DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in THF under controlled temperature (0°C to RT) for coupling (yield: 65%, purity 90%) .

- Cyclization : Use ethyl carbonochloridate with 4-methylmorpholine at 50°C to form the benzotriazinone ring (yield: 82%, purity 98%) . Purification via column chromatography (hexane/EtOH gradients) or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- 1H NMR : In DMSO-d6 at 200 MHz to resolve aromatic protons (δ = 3.86 ppm for methoxy groups, δ = 7.2–8.1 ppm for aromatic systems) .

- LC-MS : Confirm molecular ion peaks ([M+H]+) and detect impurities.

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity >95% .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis/oxidation .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in fume hoods. Avoid electrostatic charge buildup .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be systematically addressed?

- Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%) .

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm target specificity .

- Solubility checks : Pre-dissolve in DMSO and filter through 0.22 µm membranes to avoid aggregation artifacts .

Q. What mechanistic studies clarify the role of the morpholine sulfonyl group in pharmacokinetics?

- Comparative analogs : Synthesize derivatives without the morpholine sulfonyl group to assess its impact on solubility (log P) and plasma protein binding .

- Metabolic stability : Perform CYP450 inhibition assays (e.g., CYP3A4) and track metabolites via LC-MS/MS .

- Permeability : Use Caco-2 monolayers to evaluate intestinal absorption .

Q. Which experimental designs evaluate environmental persistence and ecotoxicological risks?

- OECD Guidelines : Apply Test 301 (biodegradation) and Test 202 (Daphnia magna acute toxicity) .

- Degradation tracking : Monitor hydrolysis/photolysis products in simulated wastewater via HPLC-MS/MS .

- QSAR modeling : Predict bioaccumulation potential using octanol-water partition coefficients (log Kow) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.